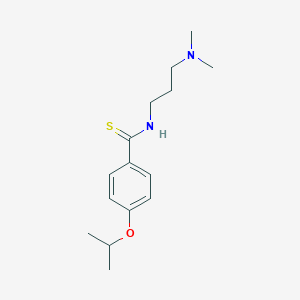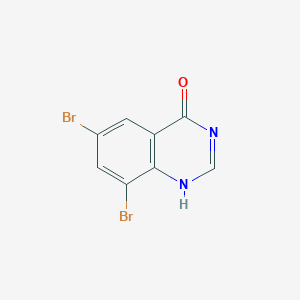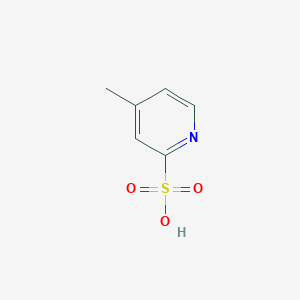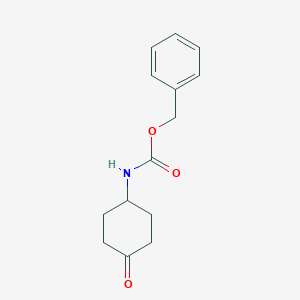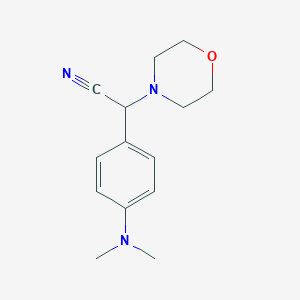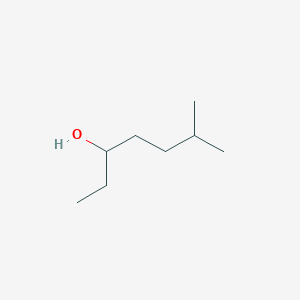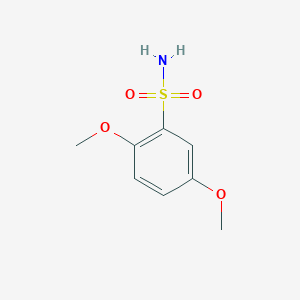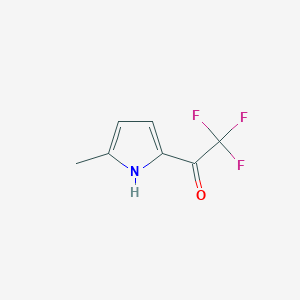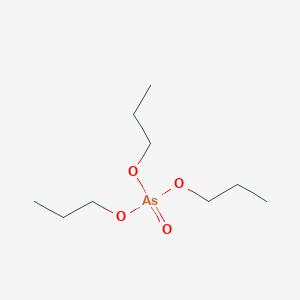
Tripropyl arsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropyl arsenate (TPA) is an organoarsenic compound that has been widely used in the past as an insecticide and herbicide. However, due to its toxic nature, it has been banned in many countries. Despite this, TPA continues to be a subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Mecanismo De Acción
The mechanism of action of Tripropyl arsenate is not fully understood. However, studies have shown that Tripropyl arsenate can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the transmission of nerve impulses and their inhibition can lead to neurological effects.
Efectos Bioquímicos Y Fisiológicos
Tripropyl arsenate has been shown to have toxic effects on various organs and systems in the body. Studies have shown that Tripropyl arsenate can cause oxidative stress, which can lead to damage to cells and tissues. Tripropyl arsenate has also been shown to affect the liver, kidneys, and reproductive system. In addition, Tripropyl arsenate has been shown to have neurotoxic effects, which can lead to symptoms such as tremors, convulsions, and paralysis.
Direcciones Futuras
There are several future directions for scientific research on Tripropyl arsenate. In medicine, further studies are needed to explore the potential use of Tripropyl arsenate as a cancer therapy. In agriculture, studies are needed to determine the optimal dosage and application methods for Tripropyl arsenate as a plant growth regulator. In environmental science, studies are needed to explore the potential use of Tripropyl arsenate in the remediation of contaminated soils and water. In addition, further studies are needed to fully understand the mechanism of action of Tripropyl arsenate and its effects on the body.
Conclusion
In conclusion, Tripropyl arsenate is a toxic organoarsenic compound that has been widely used as an insecticide and herbicide. Despite its toxic nature, Tripropyl arsenate continues to be a subject of scientific research due to its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of Tripropyl arsenate and its effects on the body, as well as to explore its potential applications in medicine, agriculture, and environmental science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tripropyl arsenate has several advantages for use in lab experiments. It is stable and easy to handle, and its effects can be easily measured. However, Tripropyl arsenate also has several limitations. It is highly toxic and can pose a risk to researchers, and its use is heavily regulated in many countries.
Métodos De Síntesis
Tripropyl arsenate can be synthesized by reacting arsenic trioxide with propyl alcohol in the presence of a catalyst, such as sulfuric acid. The reaction produces Tripropyl arsenate and water. The purity of the Tripropyl arsenate can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Tripropyl arsenate has been studied for its potential applications in various fields of scientific research. In medicine, Tripropyl arsenate has been investigated for its anticancer properties. Studies have shown that Tripropyl arsenate can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In agriculture, Tripropyl arsenate has been studied for its potential use as a plant growth regulator. Tripropyl arsenate has been shown to increase the yield of crops such as rice and soybeans. In environmental science, Tripropyl arsenate has been studied for its potential use in the remediation of contaminated soils and water.
Propiedades
Número CAS |
15606-96-9 |
|---|---|
Nombre del producto |
Tripropyl arsenate |
Fórmula molecular |
C9H21AsO4 |
Peso molecular |
268.18 g/mol |
Nombre IUPAC |
tripropyl arsorate |
InChI |
InChI=1S/C9H21AsO4/c1-4-7-12-10(11,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
Clave InChI |
PXCOPPYGVRUBLY-UHFFFAOYSA-N |
SMILES |
CCCO[As](=O)(OCCC)OCCC |
SMILES canónico |
CCCO[As](=O)(OCCC)OCCC |
Otros números CAS |
15606-96-9 |
Sinónimos |
Arsenic acid tripropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



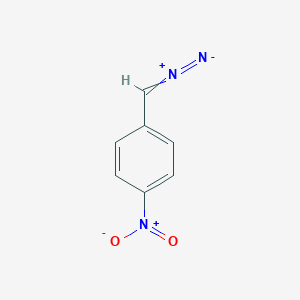
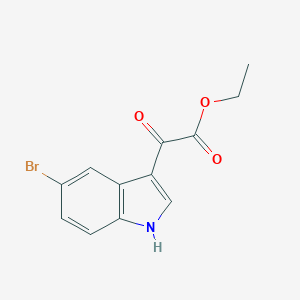
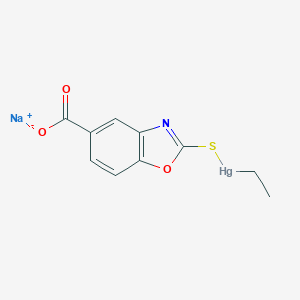
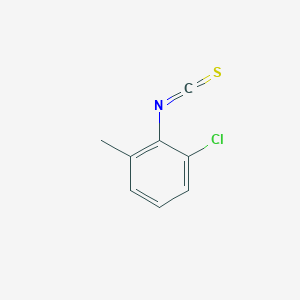
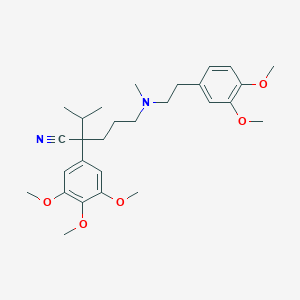
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
